SF 1126 Acetate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

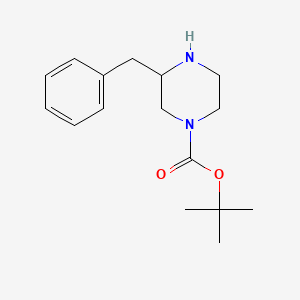

SF 1126 Acetate Salt is a patented, integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor which exhibited activity against multiple myeloma and various cancers . This compound is synthesized with the intent of tumor growth inhibition .

Synthesis Analysis

SF 1126 is a soluble conjugate of LY294002 that localizes to the tumor vasculature in vivo . It inhibits dex resistant xenografts and is currently in Phase I trials . The development of SF 1126 was led by the need for PI3K inhibitors that are soluble and have less off-target activity .

Molecular Structure Analysis

The molecular formula of this compound is C41H52N8O16 . Its average mass is 852.844 Da . It selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR .

Chemical Reactions Analysis

SF 1126 has been evaluated in numerous animal tumor models showing good tumor inhibition or tumor regression . It exhibits a response rate of cell killing in the range of 20% by 72hrs when used in clinically achievable concentrations .

Mécanisme D'action

SF 1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR . A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway .

Orientations Futures

SF 1126 has shown potent activity in a panel of aggressive B-NHL cell lines . It has also demonstrated superior preclinical activity to CAL-101, a PI3K delta-isoform specific inhibitor in aggressive B-cell non-Hodgkin’s lymphomas . These findings suggest that SF 1126 is a novel therapeutic strategy in aggressive B-cell NHL and warrants early phase clinical trial evaluation .

Propriétés

Numéro CAS |

1186304-53-9 |

|---|---|

Formule moléculaire |

C41H52N8O16 |

Poids moléculaire |

912.907 |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1 |

Clé InChI |

FTIPIWNSNKUCHR-JAQKLANPSA-N |

SMILES |

CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-] |

Synonymes |

N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)